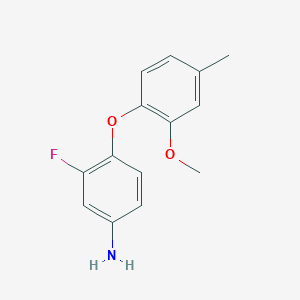

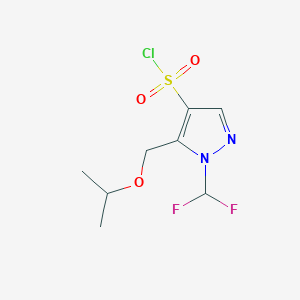

![molecular formula C14H20O3 B2767598 2-[(2-叔丁基-4-甲氧基苯氧基)甲基]环氧乙烷 CAS No. 158151-65-6](/img/structure/B2767598.png)

2-[(2-叔丁基-4-甲氧基苯氧基)甲基]环氧乙烷

描述

“2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane” is a chemical compound with the molecular weight of 236.31 . It is a liquid at room temperature . The IUPAC name for this compound is 2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane .

Molecular Structure Analysis

The InChI code for “2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane” is 1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane” is a liquid at room temperature . .科学研究应用

控制亲核环氧化反应中的非对映面选择性

Jackson、Standen 和 Clegg(1991 年)的研究探索了使用叔丁基过氧化锂或钾对 γ-氧代-α,β-不饱和砜进行环氧化反应,揭示了中等到高的非对映面选择性。这项研究提供了关于取代基如何影响环氧化反应结果的见解,这与合成具有特定立体化学构型的化合物相关。研究表明,自由羟基的存在会导致形成具有中等到优异立体选择性的顺式环氧烷,具体取决于 γ-位置的取代基 (Jackson, R., Standen, S., & Clegg, W., 1991)。

酚类抗氧化剂的抗氧化活性

Denz 和 Llaurado(1957 年)对商业抗氧化剂的生物活性进行了研究,包括 2-叔丁基-4-甲氧基苯酚,重点关注它们对兔子的钠和钾平衡的影响。这项研究突出了某些酚类化合物作为抗氧化剂的潜力,它们可以稳定食用脂肪并可能影响生物系统 (Denz, F. A., & Llaurado, J. G., 1957)。

抗氧化活性中的分子内氢键

Amorati 等人(2003 年)研究了邻苯二酚的抗氧化活性,重点关注分子内氢键的作用。该研究提供了动力学和热力学检验,强调了空间位阻和氢键如何影响酚类化合物的抗氧化效力。这项研究表明抗氧化剂的分子结构与其效率之间存在显着相关性,为设计有效的抗氧化剂化合物提供了宝贵的见解 (Amorati, R., Lucarini, M., Mugnaini, V., & Pedulli, G., 2003)。

锌配合物中的自旋相互作用

Orio 等人(2010 年)研究了单自由基和双自由基席夫和曼尼希碱的锌配合物中的自旋相互作用。这项研究有助于理解锌配合物的电子性质及其在催化和材料科学中的潜在应用。该研究阐明了这些配合物中的磁耦合和零场分裂,这对于开发具有所需磁性的新材料至关重要 (Orio, M., Philouze, C., Jarjayes, O., Neese, F., & Thomas, F., 2010)。

安全和危害

The compound is associated with several hazard statements including H315, H317, H319, H335, and H412 . These codes correspond to various hazards such as skin irritation, eye irritation, and respiratory irritation. The compound is labeled with the signal word “Warning” and is represented by the GHS07 pictogram .

作用机制

Target of Action

The primary targets of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane are currently unknown .

Mode of Action

Given its structural similarity to other oxirane compounds, it may interact with biological targets through the electrophilic epoxide group .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane are currently unknown . Its bioavailability, half-life, metabolism, and excretion patterns need to be investigated in future studies.

属性

IUPAC Name |

2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKQNGXFJBCGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

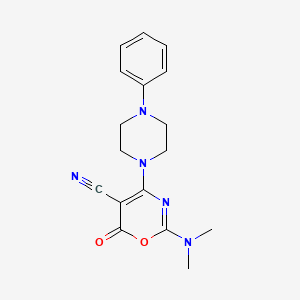

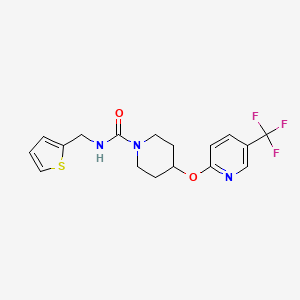

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)

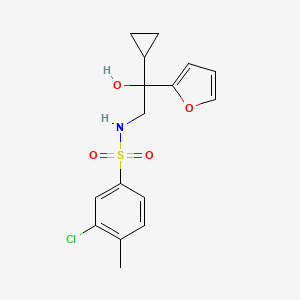

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2767520.png)

methanol](/img/structure/B2767522.png)

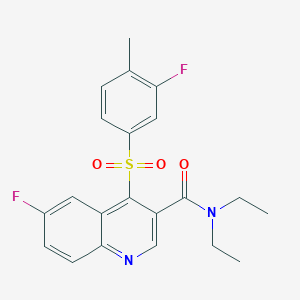

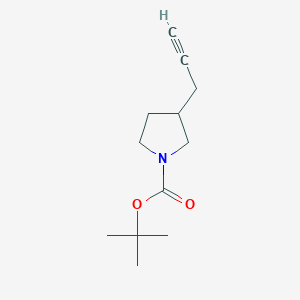

![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)

![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)

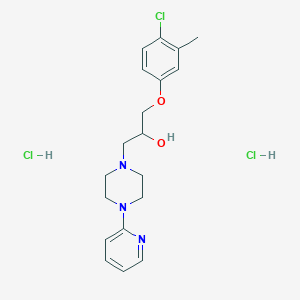

![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)